molecular formula C17H16N2S B5811764 1-Benzyl-2-(benzylsulfanyl)-1h-imidazole CAS No. 5193-59-9

1-Benzyl-2-(benzylsulfanyl)-1h-imidazole

Cat. No.: B5811764
CAS No.: 5193-59-9
M. Wt: 280.4 g/mol
InChI Key: IMJWGDSQKMWDAV-UHFFFAOYSA-N
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Description

1-Benzyl-2-(benzylsulfanyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with benzyl and benzylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(benzylsulfanyl)-1H-imidazole can be synthesized through the condensation reaction of o-phenylenediamine with benzaldehyde derivatives in the presence of a catalyst. One efficient method involves using phosphoric acid as a homogeneous catalyst under mild conditions, resulting in high yields . Another approach utilizes microwave irradiation to accelerate the reaction, providing a green and efficient synthesis route .

Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of eco-friendly catalysts and solvent-free conditions is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-(benzylsulfanyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-Benzyl-2-(benzylsulfanyl)-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(benzylsulfanyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biological processes. For example, it may inhibit enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-2-(benzylsulfanyl)-1H-imidazole stands out due to its unique combination of benzyl and benzylsulfanyl groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-benzyl-2-benzylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-3-7-15(8-4-1)13-19-12-11-18-17(19)20-14-16-9-5-2-6-10-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJWGDSQKMWDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966254
Record name 1-Benzyl-2-(benzylsulfanyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5193-59-9
Record name 1-Benzyl-2-(benzylsulfanyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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